molecular formula C22H21ClN4O B15108996 3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15108996
M. Wt: 392.9 g/mol
InChI Key: JVXRWPJSOSJIBB-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chlorophenyl and ethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorophenyl and ethoxyphenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced techniques, such as microwave-assisted synthesis and automated reaction monitoring, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl and ethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-(4-chlorophenyl)-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of both chlorophenyl and ethoxyphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H21ClN4O

Molecular Weight

392.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H21ClN4O/c1-4-28-19-11-9-18(10-12-19)25-20-13-14(2)24-22-21(15(3)26-27(20)22)16-5-7-17(23)8-6-16/h5-13,25H,4H2,1-3H3

InChI Key

JVXRWPJSOSJIBB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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